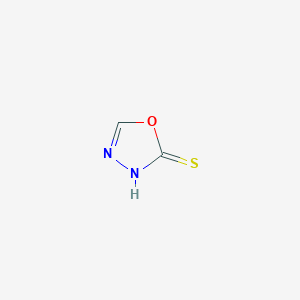

1,3,4-Oxadiazole-2-thiol

Description

The exact mass of the compound 1,3,4-Oxadiazole-2-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,4-Oxadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,4-Oxadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2OS/c6-2-4-3-1-5-2/h1H,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBRCWOFANAOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902401 | |

| Record name | NoName_1643 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38733-42-5 | |

| Record name | 1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3,4-Oxadiazole-2-thiol synthesis from acylhydrazide and carbon disulfide

An In-depth Technical Guide to the Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols from Acylhydrazides and Carbon Disulfide

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Among its derivatives, the 5-substituted-1,3,4-oxadiazole-2-thiols are of particular interest due to the versatile reactivity of the thiol group, which allows for further structural modifications.[1] This guide provides a comprehensive technical overview of the prevalent and efficient synthesis of these vital heterocyclic compounds from the reaction of acylhydrazides with carbon disulfide in a basic medium. We will delve into the mechanistic underpinnings of this transformation, offer a comparative analysis of various experimental protocols, provide a detailed and robust generalized procedure, and address common troubleshooting and optimization strategies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of this important synthetic route.

Introduction: The Significance of the 1,3,4-Oxadiazole-2-thiol Moiety

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[3] The introduction of a thiol group at the 2-position of the ring provides a nucleophilic handle for a variety of subsequent reactions, such as S-alkylation, to generate a diverse library of derivatives.[4] Compounds bearing the 5-substituted-1,3,4-oxadiazole-2-thiol core have demonstrated a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][5]

The synthesis from acylhydrazides and carbon disulfide is a classical yet highly effective method, valued for its operational simplicity, accessibility of starting materials, and generally good yields.[6]

Reaction Mechanism: A Step-by-Step Elucidation

The formation of 5-substituted-1,3,4-oxadiazole-2-thiol from an acylhydrazide and carbon disulfide is a multi-step process that proceeds via a key dithiocarbazate intermediate. The reaction is typically carried out in a basic alcoholic solution.[3]

Step 1: Deprotonation and Nucleophilic Attack

The reaction is initiated by the deprotonation of the terminal nitrogen of the acylhydrazide by a base, typically potassium hydroxide (KOH), to form a more nucleophilic hydrazide anion. This anion then performs a nucleophilic attack on the electrophilic carbon atom of carbon disulfide.[6]

Step 2: Formation of the Potassium Dithiocarbazate Salt

The initial adduct rapidly rearranges, and the presence of the base facilitates the formation of a stable potassium dithiocarbazate salt. This intermediate is a crucial juncture in the reaction pathway.

Step 3: Intramolecular Cyclization and Dehydration

Under reflux conditions, the dithiocarbazate intermediate undergoes an intramolecular cyclization. The oxygen atom of the carbonyl group attacks the thiocarbonyl carbon, leading to the formation of a five-membered ring intermediate. This is followed by the elimination of a molecule of water and hydrogen sulfide to yield the aromatic 1,3,4-oxadiazole ring. The exact sequence of elimination events can vary, but the overall transformation results in the stable heterocyclic system.

Step 4: Acidification

The reaction mixture is then acidified to protonate the thiol group, yielding the final 5-substituted-1,3,4-oxadiazole-2-thiol product.[3]

Below is a visual representation of the reaction mechanism.

Caption: Detailed Reaction Mechanism for the Synthesis of 1,3,4-Oxadiazole-2-thiol.

Experimental Protocols and Methodologies

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established procedure with several variations in the literature. The choice of base, solvent, and reaction temperature can influence the reaction time and yield.

Generalized Experimental Protocol

This protocol is a robust, generalized procedure synthesized from multiple literature sources.[1][7]

Materials:

-

Substituted Acylhydrazide (1.0 eq)

-

Carbon Disulfide (1.1 - 1.5 eq)

-

Potassium Hydroxide (1.1 - 1.5 eq)

-

Ethanol (or Methanol)

-

Water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the substituted acylhydrazide (1.0 eq) in absolute ethanol.

-

To this solution, add a solution of potassium hydroxide (1.1 - 1.5 eq) in a small amount of water, followed by the dropwise addition of carbon disulfide (1.1 - 1.5 eq).

-

The reaction mixture is then heated to reflux and maintained at this temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the excess solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and filtered to remove any insoluble impurities.

-

The clear filtrate is then acidified to a pH of 2-3 with dilute hydrochloric acid, leading to the precipitation of the crude product.

-

The solid product is collected by filtration, washed thoroughly with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, typically ethanol or an ethanol-water mixture.

Comparative Analysis of Reaction Conditions

The following table summarizes various reaction conditions and yields for the synthesis of different 5-substituted-1,3,4-oxadiazole-2-thiols, providing a valuable resource for protocol selection and optimization.

| R-Group of Acylhydrazide | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrophenyl | KOH (0.5) | Ethanol/Water | Reflux | - | - | [1] |

| Phenyl | KOH | Ethanol | Reflux | - | - | [1] |

| 4-Chlorophenyl | KOH | Ethanol | Reflux | - | - | [1] |

| Pyridin-4-yl | NaOH (1.0) | Ethanol | Reflux | 1 | - | [8] |

| 2,4-Dichlorophenyl | KOH (1.0) | EtOH/H2O | Reflux | - | - | [9] |

Green Synthesis Approaches

In recent years, more environmentally friendly methods for this synthesis have been developed. One notable approach involves the use of ultrasound irradiation in the presence of a few drops of DMF as a solvent, eliminating the need for a strong base and significantly reducing reaction times and solvent waste.[10]

Field-Proven Insights and Troubleshooting

Causality Behind Experimental Choices:

-

Choice of Base: Potassium hydroxide is the most commonly used base due to its high solubility in alcoholic solvents and its effectiveness in deprotonating the acylhydrazide. Sodium hydroxide can also be used.[8] The basic medium is crucial for generating the highly nucleophilic hydrazide anion and for the formation of the stable dithiocarbazate salt intermediate.

-

Choice of Solvent: Ethanol and methanol are the most common solvents as they readily dissolve the reactants and the potassium dithiocarbazate intermediate. Their boiling points are also suitable for carrying out the reaction under reflux conditions, providing the necessary thermal energy for the cyclization and dehydration steps.

-

Reaction Temperature: The reaction is typically performed at reflux to overcome the activation energy barrier for the intramolecular cyclization and subsequent dehydration. Lower temperatures may result in incomplete reaction or the isolation of the dithiocarbazate intermediate.

Troubleshooting Common Issues:

-

Low Yield:

-

Incomplete Reaction: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress by TLC.

-

Impure Starting Materials: The purity of the acylhydrazide is critical. Impurities can lead to side reactions and lower the yield. Recrystallize the acylhydrazide if necessary.

-

Loss During Work-up: Ensure complete precipitation of the product during acidification. The pH should be sufficiently acidic (pH 2-3). Avoid excessive washing with water, as some products may have slight aqueous solubility.

-

-

Formation of Side Products:

-

The primary side products often arise from the decomposition of the dithiocarbazate intermediate or from reactions involving impurities in the starting materials. Maintaining a strictly anhydrous condition until the addition of the aqueous base can sometimes be beneficial.

-

-

Difficulty in Purification:

-

If the product is difficult to recrystallize, column chromatography on silica gel may be an alternative purification method. A solvent system of ethyl acetate and hexane is often a good starting point.

-

Thiol-Thione Tautomerism

5-Substituted-1,3,4-oxadiazole-2-thiols can exist in two tautomeric forms: the thiol form and the thione form. Spectroscopic evidence, particularly from 13C NMR, suggests that in most cases, the thione form is predominant in the solid state and in solution.[7]

-

Infrared (IR) Spectroscopy: The thiol form will show a characteristic S-H stretching band around 2500-2600 cm-1. The thione form will exhibit a C=S stretching band, typically in the region of 1250-1020 cm-1, and an N-H stretching band around 3400-3100 cm-1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In 1H NMR, the thiol proton (S-H) appears as a broad singlet at a downfield chemical shift (often >10 ppm). The N-H proton of the thione form also appears as a broad singlet, typically in the aromatic region. 13C NMR is particularly useful, with the C=S carbon of the thione form appearing at a very downfield chemical shift (around 180-190 ppm).[7]

General Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 5-substituted-1,3,4-oxadiazole-2-thiols.

Caption: General Experimental Workflow for the Synthesis of 1,3,4-Oxadiazole-2-thiol.

Conclusion

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols from acylhydrazides and carbon disulfide is a robust and versatile method that provides access to a wide range of valuable scaffolds for drug discovery. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and appropriate purification techniques are key to achieving high yields and purity. This guide has provided a detailed overview of these aspects, offering both a solid theoretical foundation and practical, field-proven insights to aid researchers in their synthetic endeavors.

References

-

Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. PubMed Central. [Link]

- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Google Search.

-

(PDF) A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. ResearchGate. [Link]

-

Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. National Institutes of Health. [Link]

-

various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. ResearchGate. [Link]

-

Approaches to oxadiazole synthesis from monoacyl hydrazide. ResearchGate. [Link]

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Google Search.

-

A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron - Luxembourg Bio Technologies. [Link]

-

5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Fa. National Institutes of Health. [Link]

-

A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Royal Society of Chemistry. [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Google Search. [Link]

-

A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. National Institutes of Health. [Link]

-

Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. PubMed. [Link]

-

ChemInform Abstract: Green Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols as New Potent Nitrification Inhibitors. ResearchGate. [Link]

-

Synthesis and Screening of New[1][10][11]Oxadiazole,[3][10][11]Triazole, and[3][10][11]Triazolo[4,3-b][3][10][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. MDPI. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Google Search. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. Google Search. [Link]

-

Non-symmetrical 1,3,4-oxadiazole derivatives: Synthesis, characterization, and computational study of their optical properties. ResearchGate. [Link]

-

Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. [Link]

-

The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Google Search. [Link]

-

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PubMed Central. [Link]

-

(PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. [Link]

-

Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. YouTube. [Link]

-

Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 10. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Substituted-1,3,4-Oxadiazole-2-thiols

Foreword: The Strategic Importance of the 1,3,4-Oxadiazole-2-thiol Scaffold

In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole scaffold is a privileged structure. Its rigid, planar geometry and favorable electronic properties make it an excellent bioisostere for amide and ester functionalities, enhancing metabolic stability and modulating pharmacokinetic profiles.[1] When substituted at the 2-position with a thiol group, the resulting 5-substituted-1,3,4-oxadiazole-2-thiol core gains remarkable versatility. This moiety is not merely a structural component; it is a dynamic entity whose physicochemical properties are finely tunable, making it a cornerstone in the design of novel therapeutic agents across a spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer applications.[2][3][4][5]

This guide provides an in-depth exploration of the core physicochemical properties of this scaffold. We will move beyond a simple recitation of facts to delve into the causality behind these properties, offering field-proven insights into their synthesis, characterization, and the critical interplay between structure, acidity, and lipophilicity. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to strategically exploit this scaffold in their discovery programs.

Section 1: Synthesis and Structural Elucidation: Building the Foundation

The journey into understanding any chemical series begins with its synthesis and unequivocal structural confirmation. The preparation of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established, robust, and logical sequence that proceeds through key intermediates.

The most common and efficient synthetic route begins with a readily available substituted carboxylic acid.[6] The causality of the workflow is clear: each step is designed to methodically build the necessary functionalities for the final ring-closing reaction.

-

Esterification: The carboxylic acid is first converted to its corresponding ester, typically an ethyl or methyl ester. This is a critical activation step. The ester carbonyl is more electrophilic than the carboxylic acid, making it a more suitable substrate for the subsequent nucleophilic attack by hydrazine.

-

Hydrazinolysis: The ester is then treated with hydrazine hydrate. The highly nucleophilic hydrazine displaces the alkoxy group to form the corresponding acid hydrazide. This step introduces the crucial N-N bond required for the oxadiazole ring.

-

Cyclization with Carbon Disulfide: The acid hydrazide is cyclized by reaction with carbon disulfide in an alkaline medium (e.g., potassium hydroxide in ethanol).[7][8] The base deprotonates the hydrazide, which then attacks the electrophilic carbon of CS₂, initiating an intramolecular cyclization and dehydration to yield the final 5-substituted-1,3,4-oxadiazole-2-thiol.[9]

Caption: A generalized workflow for the synthesis of the target scaffold.

Structural Characterization: The Analytical Mandate

Confirmation of the molecular structure is non-negotiable. A combination of spectroscopic techniques provides a complete and unambiguous picture of the synthesized compound.

-

Infrared (IR) Spectroscopy: Provides key functional group information. Look for the disappearance of the hydrazide C=O stretch and the appearance of characteristic bands for C=N stretching (around 1520-1580 cm⁻¹) and a broad S-H stretch (around 2500-2600 cm⁻¹), which is often weak.[3][7] The presence of a C=S (thione) band around 1250-1270 cm⁻¹ is also a key indicator, pointing towards the tautomeric nature of the molecule.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most telling signal is a broad singlet in the downfield region (δ 12-15 ppm), which is characteristic of the acidic proton (S-H or N-H), confirming the presence of the thiol/thione moiety.[7][8][10] Aromatic and substituent protons will appear in their expected regions.

-

¹³C NMR: The two carbons of the oxadiazole ring are highly deshielded and typically appear at ~160 ppm (C5, attached to the substituent) and ~178 ppm (C2, the thione carbon).[7][11]

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, with the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) being the most critical piece of data.[3][7]

Section 2: The Thiol-Thione Tautomerism: A Duality of Character

A fundamental physicochemical property of 1,3,4-oxadiazole-2-thiols is their existence in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic) forms.[12][13][14] This is not a mere chemical curiosity; the predominant tautomer dictates the molecule's hydrogen bonding capacity, acidity, and reactivity. Spectroscopic evidence overwhelmingly indicates that in the solid state and in most solvents, the equilibrium strongly favors the thione form .[12][15]

-

Thiol Form: Contains an S-H bond, and the oxadiazole ring is fully aromatic.

-

Thione Form: Contains an N-H bond and a C=S double bond, which breaks the aromaticity of the heterocyclic ring.

The preference for the thione form is energetically driven. The stability gained from the strong C=S double bond outweighs the energy penalty of losing aromaticity in the five-membered ring. This equilibrium is crucial for understanding the molecule's interactions with biological targets, as the N-H group in the thione form can act as a hydrogen bond donor, a role the S-H group in the thiol form is less effective at.

Caption: The thiol-thione tautomeric equilibrium in 1,3,4-oxadiazole-2-thiols.

Section 3: Acidity (pKa): The Gateway to Ionization

The acidity, quantified by the pKa value, is arguably the most critical physicochemical parameter for a drug candidate. It governs the ionization state of the molecule at a given pH, which in turn dictates its solubility, membrane permeability, and ability to interact with ionic residues in a target protein. For 1,3,4-oxadiazole-2-thiols, the proton on the ring nitrogen (in the predominant thione form) is acidic.

The pKa determines the ratio of the neutral form to the anionic (deprotonated) form according to the Henderson-Hasselbalch equation. A drug must often exist in a delicate balance: the neutral form is typically more membrane-permeable, while the ionized form is more water-soluble.[16]

Experimental Determination of pKa via ¹H NMR Spectroscopy

While potentiometric titration is a classic method, NMR spectroscopy offers a powerful and elegant alternative for pKa determination, especially for compounds that may be poorly soluble or possess chromophores that interfere with UV-based methods.[17][18] The principle is based on the change in the chemical environment (and thus, the chemical shift) of protons near the site of ionization as the pH of the solution is varied.[17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijari.org [ijari.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. jetir.org [jetir.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jchemrev.com [jchemrev.com]

- 14. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 16. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 17. researchgate.net [researchgate.net]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thiol-Thione Tautomerism in 1,3,4-Oxadiazole-2-thiol Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. A crucial aspect of the chemistry of 2-substituted 1,3,4-oxadiazoles featuring a sulfur atom at the second position is the phenomenon of thiol-thione tautomerism. This guide provides a comprehensive exploration of this tautomeric equilibrium, offering insights into the synthesis, structural characterization, and the factors governing the predominance of the thione form. Detailed experimental protocols, spectroscopic data analysis, and computational perspectives are presented to equip researchers with the necessary knowledge to effectively work with these versatile compounds.

Introduction: The Significance of the 1,3,4-Oxadiazole-2-thiol Scaffold

The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in drug discovery, valued for its metabolic stability and ability to participate in hydrogen bonding interactions. When substituted with a thiol group at the 2-position, these compounds can exist in two tautomeric forms: the thiol form and the thione form. This dynamic equilibrium is of paramount importance as the biological activity and physicochemical properties of the molecule are often dictated by the predominant tautomer. A thorough understanding of this tautomerism is therefore essential for the rational design and development of novel therapeutic agents. These compounds have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The Thiol-Thione Equilibrium: A Fundamental Overview

The thiol-thione tautomerism in 1,3,4-oxadiazole-2-thiol derivatives involves the migration of a proton between the nitrogen atom at the 3-position and the exocyclic sulfur atom. This results in an equilibrium between the aromatic thiol tautomer and the non-aromatic thione tautomer.

Caption: Thiol-Thione Tautomeric Equilibrium in 1,3,4-Oxadiazole-2-thiol.

Experimental evidence from a variety of analytical techniques, including X-ray crystallography and NMR spectroscopy, overwhelmingly indicates that the equilibrium lies significantly towards the thione form in both the solid state and in solution.[1][2] This preference is attributed to the greater thermodynamic stability of the thione tautomer.

Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols: A Proven Protocol

The most widely employed and reliable method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an appropriate acid hydrazide with carbon disulfide in a basic medium.[3][4] This one-pot reaction is efficient and generally provides good to excellent yields.

General Synthetic Workflow

Caption: General workflow for the synthesis of 1,3,4-oxadiazole-2-thiols.

Step-by-Step Experimental Protocol

This protocol provides a detailed procedure for the synthesis of a representative 5-substituted-1,3,4-oxadiazole-2-thiol.

Materials:

-

Substituted acid hydrazide (10 mmol)

-

Carbon disulfide (20 mmol)

-

Potassium hydroxide (10 mmol)

-

Absolute ethanol (50 mL)

-

Dilute hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolution: Dissolve potassium hydroxide (10 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Hydrazide: To this solution, add the substituted acid hydrazide (10 mmol) and stir until a clear solution is obtained.

-

Addition of Carbon Disulfide: Slowly add carbon disulfide (20 mmol) to the reaction mixture. A yellowish precipitate of the potassium dithiocarbazate salt may form.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolution of Residue: Dissolve the resulting residue in a small amount of cold water.

-

Acidification: Acidify the aqueous solution with dilute HCl with constant stirring until the pH is acidic.

-

Precipitation and Filtration: The 5-substituted-1,3,4-oxadiazole-2-thiol will precipitate out as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Drying and Recrystallization: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure compound.

Structural Elucidation and Spectroscopic Analysis

A combination of spectroscopic techniques is employed to unequivocally characterize the structure of 1,3,4-oxadiazole-2-thiol derivatives and to confirm the predominance of the thione tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational bands that help in distinguishing between the thiol and thione forms are summarized in the table below. The absence of a sharp S-H stretching band and the presence of a strong C=S stretching band are indicative of the thione tautomer.[1]

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) Thiol Form | Characteristic Absorption (cm⁻¹) Thione Form |

| S-H | Stretching | 2550-2600 (weak, sharp) | Absent |

| N-H | Stretching | Absent | 3100-3400 (broad) |

| C=S | Stretching | Absent | 1250-1350 (strong) |

| C=N | Stretching | ~1620-1650 | ~1620-1650 |

| C-S | Stretching | ~700-800 | Present |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts are highly informative for determining the tautomeric form.

¹H NMR Spectroscopy:

-

Thione Form: A broad singlet corresponding to the N-H proton is typically observed in the downfield region (δ 13.0-15.0 ppm).[5]

-

Thiol Form: A sharp singlet for the S-H proton would be expected in the upfield region (δ 3.0-4.0 ppm), but this is generally not observed, further confirming the predominance of the thione form.

¹³C NMR Spectroscopy:

-

Thione Form: The most characteristic signal is that of the C=S carbon, which appears in the highly deshielded region of the spectrum (δ 175-190 ppm).[5] The C5 carbon of the oxadiazole ring typically resonates around δ 150-160 ppm.

-

Thiol Form: The C2 carbon (C-SH) would be expected to appear at a significantly more shielded position compared to the C=S carbon.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. Numerous crystallographic studies of 5-substituted-1,3,4-oxadiazole-2-thiols have confirmed their existence in the thione form.[6] The key bond lengths obtained from these studies are consistent with the thione tautomer.

| Compound | C=S Bond Length (Å) | C5-N1 Bond Length (Å) | N1-N2 Bond Length (Å) | C2-N2 Bond Length (Å) | C2-O1 Bond Length (Å) | Reference |

| 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione | 1.678(2) | 1.373(3) | 1.391(3) | 1.321(3) | 1.362(3) | [6] |

| 5-phenyl-1,3,4-oxadiazole-2(3H)-thione | 1.681(3) | 1.369(4) | 1.393(4) | 1.319(4) | 1.360(4) |

The observed C=S bond lengths are in the typical range for a carbon-sulfur double bond, while the C2-N2 and C5-N1 bond lengths exhibit partial double bond character, indicating electron delocalization within the ring.

Factors Influencing the Tautomeric Equilibrium

While the thione form is overwhelmingly favored, the position of the tautomeric equilibrium can be subtly influenced by several factors.

Solvent Effects

The polarity of the solvent can have a modest effect on the thiol-thione equilibrium. Polar protic solvents can stabilize the more polar thione form through hydrogen bonding interactions. Computational studies using the polarizable continuum model (PCM) have shown that while the energy difference between the tautomers may decrease in more polar solvents, the thione form remains the more stable isomer.[7]

Substituent Effects

The electronic nature of the substituent at the 5-position of the oxadiazole ring can also influence the tautomeric equilibrium. Electron-donating groups can increase the electron density on the ring nitrogen atoms, potentially stabilizing the thione form further. Conversely, electron-withdrawing groups might slightly favor the thiol form by delocalizing the negative charge on the sulfur atom in the thiolate anion. However, these effects are generally not significant enough to shift the equilibrium in favor of the thiol tautomer.

Computational Insights into the Proton Transfer Mechanism

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have provided valuable insights into the energetics and mechanism of the thiol-thione tautomerism. These studies have confirmed that the thione tautomer is thermodynamically more stable than the thiol tautomer.[7]

The proton transfer is thought to proceed through a transition state with a significant energy barrier, which explains why the interconversion is not rapid at room temperature. Solvent-assisted proton transfer mechanisms, where a solvent molecule facilitates the proton shuttle, have also been investigated and are shown to lower the activation energy barrier.[7]

Caption: Energy profile for the thiol-to-thione tautomerization.

Conclusion and Future Perspectives

The thiol-thione tautomerism in 1,3,4-oxadiazole-2-thiol derivatives is a fundamental aspect of their chemistry that has significant implications for their biological activity and application in drug development. This guide has provided a comprehensive overview of the synthesis, characterization, and the factors governing this equilibrium, with a clear consensus that the thione form is the predominant and more stable tautomer. Future research in this area may focus on the design of novel derivatives where the tautomeric equilibrium can be fine-tuned to optimize biological activity. The development of more sophisticated computational models will also continue to enhance our understanding of the subtle interplay of factors that govern this important chemical phenomenon.

References

- Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides 1,3,4-oxadiazol-2-thione with acridine-9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426.

- Choubey, A., & Sharma, P. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 2041-2044.

- Arslan, N. B., Özdemir, N., Dayan, O., Dege, N., Koparır, M., & Koparır, P. (2014). Direct and solvent-assisted thione–thiol tautomerism in 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and molecular modeling study. Chemical Physics, 440, 66-75.

- Bala, S., Kamboj, S., Kajal, A., & Saini, V. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Koparır, M., Orek, C., Parlak, C., & Kurt, M. (2012). Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. Journal of Chemistry, 2013, 683073.

- Du, M., Zhao, X. J., & Guo, J. H. (2004). 5-(4-Pyridyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 60(2), o327-o328.

- Al-Ghorbani, M., Jasim, L. S., & Al-Okaily, A. A. (2018). Synthesis of new-1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 34(1), 346-354.

-

Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

- Muglu, H., Arslan, N. B., Özdemir, N., Dayan, O., Dege, N., Koparır, M., & Koparır, P. (2014). Direct and solvent assisted thione thiol tautomerism in 5 - thiophen 2 - yl 1, 3, 4 - oxadiazole 2, 3 - H thione Experimentaland molecular modeling study. Kastamonu Üniversitesi Akademik Veri Yönetim Sistemi.

-

El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & Abd-El-Moneim, D. (2021). Synthesis and Screening of New[4][7][8]Oxadiazole,[3][4][8]Triazole, and[3][4][8]Triazolo[4,3-b][3][4][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 291.

-

Küçükgüzel, Ş. G., & Çıkla, P. (2005). 5-Furan-2yl[4][7][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][4][8] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(4), 475-482.

- Gökçe, H., Öztürk, N., Ceylan, Ü., Alpaslan, Y. B., & Alpaslan, G. (2021). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Journal of Molecular Structure, 1225, 129123.

- Hedhli, A. (2014). SYNTHESIS AND CHARACTERIZATION OF FLUORINATED 1,3,4-OXADIAZOLE-2-THIONES. Journal de la Société Chimique de Tunisie, 16, 25-28.

- Balalaie, S., Ramezanpour, S., Bararjanian, M., & Sheikh-Amiri, M. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(38), 7645-7650.

- Du, M., Zhao, X. J., & Guo, J. H. (2004). 5-(4-Pyridyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 60(2), o327–o328.

- El-Gohary, N. S., & Shaaban, M. I. (2015). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Anticancer Agents in Medicinal Chemistry, 16(2), 269–277.

- Ghandi, M., & Salehiyan, R. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 925–934.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. science2016.lp.edu.ua [science2016.lp.edu.ua]

A Guide to the Spectral Characterization of 1,3,4-Oxadiazole-2-thiol and its Tautomeric Landscape using NMR and IR Spectroscopy

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of pharmacological activities.[1][2][3] Among its derivatives, 1,3,4-oxadiazole-2-thiol is a critical synthetic intermediate and a subject of significant interest due to its structural features, particularly its existence in a tautomeric equilibrium. This technical guide provides an in-depth exploration of the spectral characterization of 1,3,4-oxadiazole-2-thiol, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting spectra to elucidate the molecule's structure, with a special emphasis on identifying its predominant tautomeric form. This document is intended for researchers and drug development professionals who require a robust understanding of how to apply these analytical techniques for unambiguous structural confirmation.

Foundational Context: Synthesis and Tautomerism

A comprehensive spectral analysis begins with an understanding of the molecule's origin and inherent chemical properties. 1,3,4-oxadiazole-2-thiol is commonly synthesized via the cyclization of an acid hydrazide with carbon disulfide in an alkaline medium, such as ethanolic potassium hydroxide.[1][4][5] This straightforward and efficient method provides the foundational molecule for further derivatization or biological screening.

A pivotal characteristic of this molecule is its ability to undergo thiol-thione tautomerism. It can exist in equilibrium between the thiol form (possessing an S-H group) and the thione form (possessing a C=S group and an N-H group).[2][6][7] Spectroscopic evidence from IR, ¹H NMR, and ¹³C NMR overwhelmingly indicates that the thione form is the predominant tautomer in both the solid state and in polar solvents like DMSO.[5][6][8]

Caption: General synthesis workflow for 5-substituted-1,3,4-oxadiazole-2-thiols.

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1. The Expertise Behind the Technique

IR spectroscopy is a powerful first-pass analytical tool for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by specific molecular bonds, causing them to vibrate at characteristic frequencies. For 1,3,4-oxadiazole-2-thiol, IR spectroscopy provides the initial, crucial evidence for the dominant thione tautomer. The presence of a strong C=S absorption and an N-H stretch, coupled with the absence or weakness of an S-H stretch, is a definitive indicator.

2.2. Self-Validating Experimental Protocol: KBr Pellet Method

This protocol ensures a high-quality, reproducible spectrum for solid-state analysis.

-

Preparation: Gently grind 1-2 mg of the dried 1,3,4-oxadiazole-2-thiol sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The goal is a fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Validation: A properly prepared pellet will be nearly transparent and allow for high signal-to-noise ratio. The baseline of the spectrum should be flat.

2.3. Data Interpretation and Hallmarks of the Thione Form

The IR spectrum provides a molecular fingerprint. The key is to look for specific bands that confirm both the oxadiazole core and the thione functional group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance and Interpretation |

| N-H Stretch | 3100 - 3360 | A moderately strong, often broad band. Its presence is a strong indicator of the thione tautomer.[9] |

| S-H Stretch | 2500 - 2600 | Typically a weak absorption. Its absence or very low intensity suggests the equilibrium heavily favors the thione form.[4][10] |

| C=N Stretch | 1600 - 1650 | A strong band characteristic of the endocyclic C=N bond within the oxadiazole ring.[9] |

| C=S Stretch | 1250 - 1280 | A moderately strong band. This absorption is a key piece of evidence for the thione structure.[8][9] |

| C-O-C Stretch | 1000 - 1150 | Corresponds to the ether-like linkage within the oxadiazole ring.[4] |

Note: The exact positions of these bands can vary slightly depending on the substituent at the 5-position of the oxadiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

3.1. The Expertise Behind the Technique

NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic environments of ¹H and ¹³C nuclei. For 1,3,4-oxadiazole-2-thiol, ¹H NMR confirms the presence of the N-H proton, while ¹³C NMR definitively identifies the C=S carbon, providing conclusive evidence for the thione tautomer in solution.

3.2. Self-Validating Experimental Protocol: Sample Preparation

-

Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the compound, and its ability to hydrogen bond slows down the exchange rate of the N-H proton, making it clearly observable.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[4]

-

Validation Check (D₂O Exchange): To confirm the assignment of the N-H proton, one can acquire a spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish, thus validating its identity.

3.3. ¹H NMR Data Interpretation

The ¹H NMR spectrum is often simple but highly informative. For a 5-substituted derivative, the key signals are from the substituent and the crucial N-H proton.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity & Characteristics |

| N-H (Thione) | 12.0 - 15.0 | A broad singlet (s). The downfield shift is due to deshielding from the adjacent C=S group and hydrogen bonding with the solvent.[4] Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. |

| Aromatic-H | 7.0 - 8.5 | Multiplets (m), doublets (d), etc., depending on the substitution pattern of an aryl group at the C5 position.[4] |

3.4. ¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides the final, unambiguous piece of evidence for the thione structure.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Significance and Interpretation |

| C=S (C2) | 175 - 186 | This is the most diagnostic signal. The carbon atom of a C=S double bond is highly deshielded and appears far downfield. Its presence is conclusive proof of the thione tautomer.[4][5] |

| C=N (C5) | 158 - 160 | The other carbon of the oxadiazole ring, also significantly downfield due to its double bond character and proximity to electronegative atoms.[1][4] |

| Aromatic-C | 120 - 150 | A series of signals corresponding to the carbons of an aryl substituent, if present.[4] |

Synthesizing the Evidence: The Thiol-Thione Tautomeric Equilibrium

The combined data from IR and NMR spectroscopy allows for a confident assignment of the predominant tautomeric form of 1,3,4-oxadiazole-2-thiol.

Caption: Spectroscopic evidence for the thiol-thione tautomeric equilibrium. (Note: Images are placeholders for chemical structures)

The data consistently points to the thione form as the more stable and therefore predominant tautomer:

-

IR Spectroscopy: Shows a distinct N-H stretch and a C=S stretch, while the S-H stretch is characteristically absent or very weak.[8][10]

-

¹H NMR Spectroscopy: Reveals a highly deshielded, exchangeable proton in the 12-15 ppm range, characteristic of an N-H proton adjacent to a thiocarbonyl group, not an S-H proton.[4][8]

-

¹³C NMR Spectroscopy: The observation of a carbon signal in the 175-186 ppm range is unequivocal evidence for a C=S group.[1][5]

Conclusion

The spectral characterization of 1,3,4-oxadiazole-2-thiol is a clear example of how complementary analytical techniques provide a comprehensive structural picture. While IR offers a rapid assessment of functional groups, NMR delivers a detailed map of the carbon-hydrogen framework and resolves the ambiguity of the molecule's tautomeric state. The combination of a characteristic N-H stretch in the IR, a downfield exchangeable proton in the ¹H NMR, and a definitive C=S signal in the ¹³C NMR provides an unshakeable, self-validating system for confirming the structure of 1,3,4-oxadiazole-2-thiol and establishing the predominance of its thione tautomer. This rigorous analytical approach is fundamental to ensuring the quality and identity of this vital heterocyclic building block in research and drug development.

References

-

Zia-ur-Rehman, M., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

Gouda, M. A., et al. (2021). Synthesis and Screening of New[1][4][10]Oxadiazole,[4][5][10]Triazole, and[4][5][10]Triazolo[4,3-b][4][5][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 299. [Link]

-

Koparir, M., et al. (2012). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Journal of Chemistry, 2013, 1-7. [Link]

-

Mary, Y. S., & Yohannan, C. (2015). Spectral and Biological investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of ChemTech Research, 8(11), 382-389. [Link]

-

Tale, R. H., & Rodge, A. H. (2021). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. ResearchGate. [Link]

-

Koparir, M., et al. (2012). Thione-thiole tautomerization of 1,3,4-oxadiazole-2-thione. ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2014). Direct and Solvent-Assisted Thione-Thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-Oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. DSpace Repository. [Link]

-

Husain, A., et al. (2022). Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. ResearchGate. [Link]

-

Pathak, S., & Rajput, S. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-54. [Link]

-

Küçükgüzel, I., et al. (2005). 5-Furan-2yl[1][4][10]oxadiazole-2-thiol, 5-furan-2yl-4H[4][5][10] triazole-3-thiol and their thiol-thione tautomerism. Molecules, 10(2), 475-480. [Link]

-

Belkadi, M., & Othman, A. A. (n.d.). A common route to the synthesis of 1,3,4-oxadiazole -2-thione and 1,2,4-triazole -3-thiols derivative. University of Sciences and Technology in Oran. [Link]

-

SciLit. (n.d.). Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. [Link]

-

Küçükgüzel, I., et al. (2005). 5-Furan-2yl[1][4][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[4][5][10] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(2), 475-480. [Link]

-

Wang, G. L., & Zhang, Z. Y. (2004). [Study on the spectroscopy of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol]. Guang Pu Xue Yu Guang Pu Fen Xi, 24(11), 1431-1433. [Link]

-

Sharma, S., et al. (2023). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Polycyclic Aromatic Compounds, 1-22. [Link]

Sources

- 1. bingol.edu.tr [bingol.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jchemrev.com [jchemrev.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijari.org [ijari.org]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Oxadiazole-2-thiol Compounds

Abstract

The 1,3,4-oxadiazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of a key subclass: the 5-substituted-1,3,4-oxadiazole-2-thiols. We will traverse the historical landscape of their discovery, from the initial synthesis of the parent oxadiazole ring to the development of the now-standard synthetic route for the 2-thiol derivatives. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic methodologies, including a detailed, field-tested experimental protocol. Furthermore, we will delve into the mechanistic underpinnings of their significant anticancer activity, focusing on their role as tubulin polymerization inhibitors and the subsequent induction of apoptosis. This will be supported by quantitative data, structure-activity relationship insights, and detailed visual diagrams to provide a holistic and actionable resource for the scientific community.

A Historical Perspective: From a Heterocyclic Novelty to a Pharmacological Mainstay

The journey of the 1,3,4-oxadiazole scaffold is a testament to the evolution of heterocyclic chemistry. While the broader class of oxadiazoles saw initial synthesis in the late 19th century, the specific 1,3,4-isomer remained elusive for some time. A pivotal moment in this narrative was the first reported synthesis of the parent 1,3,4-oxadiazole ring by Ainsworth in 1965, which opened the door for extensive exploration of its derivatives[1].

The introduction of the 2-thiol group onto the 1,3,4-oxadiazole ring marked a significant advancement, unlocking a vast potential for diverse biological activities[2]. This was primarily due to the versatile chemical nature of the thiol group, which allows for a variety of subsequent modifications. The now-classic and widely adopted synthetic route involves the reaction of an acid hydrazide with carbon disulfide in a basic medium, a method that has proven to be robust and versatile for generating a wide array of 5-substituted derivatives[3][4]. These compounds exist in a thiol-thione tautomerism, a key feature influencing their biological interactions[3][5]. The inherent stability and favorable electronic properties of the 1,3,4-oxadiazole ring, coupled with the reactivity of the 2-thiol group, have solidified its status as a highly valuable scaffold in the pursuit of novel therapeutics[2][6].

The Cornerstone Synthesis: A Self-Validating Protocol

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a foundational technique in many medicinal chemistry laboratories. The causality behind this widely accepted experimental choice lies in its efficiency and the ready availability of the starting materials. The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable oxadiazole ring. The use of a base, typically potassium hydroxide, is crucial for the deprotonation of the hydrazide and facilitating the nucleophilic attack on the carbon disulfide.

Experimental Protocol: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative compound, 5-phenyl-1,3,4-oxadiazole-2-thiol.

Step 1: Synthesis of Benzoic Acid Hydrazide

-

To a solution of methyl benzoate (0.1 mol) in ethanol (100 mL), add hydrazine hydrate (0.2 mol).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Pour the resulting residue into ice-cold water.

-

Filter the precipitated solid, wash with cold water, and dry to obtain benzoic acid hydrazide.

Step 2: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol

-

In a 250 mL round-bottom flask, dissolve benzoic acid hydrazide (0.05 mol) in absolute ethanol (100 mL).

-

To this solution, add potassium hydroxide (0.05 mol) dissolved in a minimal amount of water, followed by the dropwise addition of carbon disulfide (0.06 mol) while stirring in an ice bath.

-

After the addition is complete, reflux the reaction mixture for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of 5-6.

-

Filter the precipitated solid, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to yield pure 5-phenyl-1,3,4-oxadiazole-2-thiol[2][7].

Characterization Data for 5-Phenyl-1,3,4-oxadiazole-2-thiol:

-

Appearance: White to off-white solid.

-

IR (KBr, cm⁻¹): 2560 (S-H), 1554 (C=C), 1514 (C=N), 1108 (C-O)[2].

-

¹H NMR (DMSO-d₆, δ ppm): 12.33 (s, 1H, SH), 7.21-7.30 (m, 5H, Ar-H)[2].

-

¹³C NMR (DMSO-d₆, δ ppm): 175.72 (C=S), 158.66 (C-5 of oxadiazole), 125.02-127.11 (aromatic carbons)[2].

-

MS (m/z): 178 (M⁺)[2].

Caption: Apoptotic pathway initiated by tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) and Biological Activity Data

The anticancer potency of 5-substituted-1,3,4-oxadiazole-2-thiol derivatives is significantly influenced by the nature of the substituent at the 5-position of the oxadiazole ring. The following table summarizes the in vitro anticancer activity of several representative compounds against various cancer cell lines, providing insights into the structure-activity relationship.

| Compound ID | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| A | 4-Nitrophenyl | HeLa (Cervical) | - | [8] |

| B | 4-Chlorophenyl | HeLa (Cervical) | - | [8] |

| C | Phenyl | A549 (Lung) | >100 | [9] |

| D | 2-((N-phenylacetamido)methyl) | A549 (Lung) | <0.14 | [9] |

| E | 2-((N-(4-fluorophenyl)acetamido)methyl) | A549 (Lung) | 7.48 | [9] |

| F | 2-((N-(4-chlorophenyl)acetamido)methyl) | A549 (Lung) | 1.59 | [9] |

| G | 2-((N-(4-methoxyphenyl)acetamido)methyl) | C6 (Glioma) | 8.16 | [9] |

Note: Some IC₅₀ values were not explicitly provided in the source material but the compounds were noted for their activity.

From the available data, several SAR insights can be drawn:

-

Aromatic Substitution: The presence of an aromatic ring at the 5-position is a common feature. Electron-withdrawing groups, such as nitro and chloro, on this phenyl ring are often associated with potent activity.[8]

-

Thiol Group Derivatization: Derivatization of the 2-thiol group, particularly with acetamide moieties, can dramatically enhance anticancer activity. For instance, the introduction of an N-phenylacetamido methyl group (Compound D) resulted in a significantly lower IC₅₀ value compared to the unsubstituted phenyl derivative (Compound C).[9]

-

Substitution on the N-phenyl Ring: The nature of the substituent on the N-phenyl ring of the acetamide side chain also modulates activity. Halogen substitution (fluoro and chloro) appears to be beneficial for potency against A549 lung cancer cells.[9]

Beyond their anticancer effects, various derivatives of 1,3,4-oxadiazole-2-thiol have demonstrated a broad spectrum of other pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties, further highlighting the versatility of this scaffold.[2][3][7][10]

Future Perspectives and Conclusion

The 5-substituted-1,3,4-oxadiazole-2-thiol scaffold has firmly established itself as a cornerstone in medicinal chemistry, with a rich history and a promising future. The straightforward and robust synthetic accessibility allows for extensive derivatization, enabling the fine-tuning of pharmacological properties. The well-elucidated mechanism of action as tubulin polymerization inhibitors provides a solid foundation for the rational design of novel anticancer agents.

Future research in this area will likely focus on several key aspects:

-

Optimization of Potency and Selectivity: Further exploration of the structure-activity relationships to design derivatives with enhanced potency against specific cancer cell lines and reduced off-target effects.

-

Combination Therapies: Investigating the synergistic effects of 1,3,4-oxadiazole-2-thiol derivatives with other established anticancer drugs to overcome resistance and improve therapeutic outcomes.

-

Exploration of Other Biological Targets: While tubulin is a key target, further studies may reveal other cellular proteins and pathways that are modulated by these compounds, potentially opening up new therapeutic avenues.

-

Development of Drug Delivery Systems: Formulating promising lead compounds into advanced drug delivery systems to improve their pharmacokinetic profiles and targeted delivery to tumor tissues.

References

-

Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

- You, J. I., Park, S. J., Kim, H. R., Park, J. H., Lee, S. K., & Kim, Y. H. (2012). Induction of microtubule-damage, mitotic arrest, Bcl-2 phosphorylation, Bak activation, and mitochondria-dependent caspase cascade is involved in human Jurkat T-cell apoptosis by aruncin B from Aruncus dioicus var. kamtschaticus. Bioorganic & Medicinal Chemistry Letters, 22(2), 945-953.

- Kumar, A., Sharma, S., & Bajaj, K. (2013). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of ChemTech Research, 5(5), 2135-2142.

- Bollikolla, H. B., & Liu, P. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277.

- Dorsey, J. F., & Porter, C. C. (2019). Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond. Frontiers in Cell and Developmental Biology, 7, 23.

- Singh, S., Kaur, M., & Singh, P. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. International Journal of Pharmaceutical and Drug Analysis, 6(5), 499-508.

- Saeed, A., Shaheen, U., & Bosch, A. (2016). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 38(01).

- Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2020). International Journal of Pharmaceutical Sciences and Research, 11(10), 4867-4876.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). Pharmaceuticals, 15(3), 345.

- Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Asian Journal of Chemistry, 28(9), 1963-1967.

- A Review on Biological Activities of 1,3,4-Oxadiazole and their Derivatives. (2024).

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules, 23(12), 3361.

- Synthesis, Evaluation and Characterization of Some 5-Substituted-1,3,4-Oxadiazole-2-Thioesters as Antifungal Agents. (2012). Asian Journal of Chemistry, 24(6), 2573-2578.

- de Oliveira, C. S., Lacerda, R. B., & de Lima, D. P. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6336-6377.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega, 7(34), 30089-30103.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2414.

- Apoptosis Regulators Bcl-2 and Caspase-3. (2020). International Journal of Molecular Sciences, 21(14), 4979.

- Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. (2016). Pakistan Journal of Pharmaceutical Sciences, 29(1), 27-34.

- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry, 18(5), 558-573.

- Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response. (2000).

-

5-Furan-2ylo[7][11][12]xadiazole-2-thiol, 5-Furan-2yl-4H [2][7][12]triazole-3-thiol and Their Thiol-Thione Tautomerism. (2001). Molecules, 6(10), 842-849.

-

Apoptosis - Pathology. (2022, October 24). Medbullets. Retrieved January 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism | MDPI [mdpi.com]

- 6. ijrpr.com [ijrpr.com]

- 7. ijari.org [ijari.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Induction of microtubule-damage, mitotic arrest, Bcl-2 phosphorylation, Bak activation, and mitochondria-dependent caspase cascade is involved in human Jurkat T-cell apoptosis by aruncin B from Aruncus dioicus var. kamtschaticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

basic structural features of 1,3,4-Oxadiazole-2-thiol core

An In-Depth Technical Guide to the 1,3,4-Oxadiazole-2-thiol Core for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole-2-thiol core is a paramount heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This guide provides a comprehensive analysis of its fundamental structural features, including the critical thione-thiol tautomerism and the nuanced nature of its aromaticity. Furthermore, we will explore its characteristic spectral properties, which are crucial for its identification and structural elucidation. A detailed, field-proven synthetic protocol is also presented, offering a reliable pathway to this versatile core. This document is intended to serve as an authoritative resource for researchers engaged in the design and development of novel therapeutics leveraging this privileged molecular framework.

Introduction: The Significance of the 1,3,4-Oxadiazole-2-thiol Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[4][5] Its derivatives are a cornerstone in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][6][7][8][9] The introduction of a thiol group at the 2-position of the 1,3,4-oxadiazole ring gives rise to the 1,3,4-oxadiazole-2-thiol core, a modification that significantly enhances its pharmacological potential and provides a versatile handle for further chemical derivatization.[10] The presence of this sulfur-containing functional group, coupled with the unique electronic properties of the oxadiazole ring, makes this core a subject of intense research in the quest for novel therapeutic agents.

Fundamental Structural Features

The 1,3,4-oxadiazole-2-thiol core is characterized by a planar, five-membered ring system. The endocyclic oxygen and nitrogen atoms act as electron-donating groups, while the exocyclic sulfur atom can exist in two tautomeric forms, which profoundly influences the molecule's reactivity and biological interactions.

Thione-Thiol Tautomerism: A Defining Characteristic

A pivotal feature of the 1,3,4-oxadiazole-2-thiol core is its existence in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[1][11] This equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring.

A diagram illustrating the thione-thiol tautomerism of the 1,3,4-oxadiazole-2-thiol core.

Spectroscopic evidence, particularly from 13C NMR, suggests that the thione form is often the predominant tautomer in solution.[12] This is evidenced by the appearance of a characteristic peak for the C=S group at approximately 186.11 ppm.[12] The existence of this tautomerism is crucial as it provides multiple sites for chemical reactions, allowing for N-alkylation, S-alkylation, and the formation of Mannich bases.[13][14]

Aromaticity of the 1,3,4-Oxadiazole Ring

Spectral Properties for Structural Elucidation

The identification and characterization of 1,3,4-oxadiazole-2-thiol derivatives heavily rely on a combination of spectroscopic techniques.

| Spectroscopic Technique | Key Characteristic Features and Approximate Values |

| Infrared (IR) Spectroscopy | - S-H stretch (thiol form): A weak absorption band around 2500-2600 cm-1.[10][17] - N-H stretch (thione form): A broad band in the region of 3100-3360 cm-1.[18] - C=N stretch: A sharp absorption band around 1514-1612 cm-1.[10][17] - C=S stretch (thione form): A band in the range of 1250-1270 cm-1.[18] - C-O-C stretch: An absorption band around 1009-1140 cm-1.[10] |

| 1H Nuclear Magnetic Resonance (NMR) Spectroscopy | - SH proton (thiol form): A singlet that can appear over a wide range, typically downfield (e.g., δ 12.33-15.0 ppm), and its position is concentration and solvent dependent.[10] - NH proton (thione form): A broad singlet, also typically downfield.[18] - Aromatic protons: Signals corresponding to any aryl or heteroaryl substituents will appear in the aromatic region (typically δ 7.0-8.5 ppm).[10] |

| 13C Nuclear Magnetic Resonance (NMR) Spectroscopy | - C=S carbon (thione form): A characteristic downfield signal around δ 175-186 ppm.[10][12] - C-S carbon (thiol form): A signal further upfield compared to the C=S carbon. - Oxadiazole ring carbons: Two distinct signals, for instance, around δ 158-164 ppm and δ 157-178 ppm.[10][13] |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M+): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[10] - Fragmentation Pattern: Characteristic fragmentation patterns can provide further structural information, such as the loss of a carbon monosulfide (CS) fragment.[10] |

Synthesis of the 1,3,4-Oxadiazole-2-thiol Core: A Standard Protocol

The most widely employed and reliable method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acylhydrazide with carbon disulfide in a basic medium, followed by acidification.[1][7][9]

Experimental Workflow

A schematic representation of the synthetic workflow for 5-substituted-1,3,4-oxadiazole-2-thiols.

Step-by-Step Methodology

-

Dissolution of Base: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1 equivalent) in absolute ethanol.

-

Addition of Acylhydrazide: To the ethanolic potassium hydroxide solution, add the desired acylhydrazide (1 equivalent) and stir until a clear solution is obtained.

-

Addition of Carbon Disulfide: Slowly add carbon disulfide (1.1-1.5 equivalents) to the reaction mixture. The addition is often exothermic, so it may be necessary to cool the flask in an ice bath.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The resulting potassium salt of the oxadiazole-2-thiol may precipitate. The solvent can be partially removed under reduced pressure.

-

Acidification: Dilute the reaction mixture with cold water and then acidify to a pH of approximately 5-6 with a dilute solution of hydrochloric acid.

-

Isolation: The 5-substituted-1,3,4-oxadiazole-2-thiol will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 5-substituted-1,3,4-oxadiazole-2-thiol.

Conclusion

The 1,3,4-oxadiazole-2-thiol core represents a privileged scaffold in the field of medicinal chemistry. Its unique structural features, particularly the thione-thiol tautomerism, provide a foundation for diverse chemical modifications, leading to a wide spectrum of biological activities. A thorough understanding of its synthesis, structural characteristics, and spectral properties is essential for the rational design of novel and effective therapeutic agents. This guide has provided a comprehensive overview of these key aspects, intended to empower researchers in their pursuit of innovative drug discovery.

References

- Malek, K., Zborowski, K., Gebski, K., Proniewicz, L. M., & Schroeder, G. (2008). 1,3,4-oxadiazoles: evaluation of aromaticity and atomic charge distribution. Molecular Physics, 106(14), 1837-1844.

- (PDF) 1,3,4-oxadiazoles: Evaluation of aromaticity and atomic charge distribution. (2008).

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. (n.d.).

- Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. (n.d.).

- Thione-thiole tautomerization of 1,3,4-oxadiazole-2-thione. (n.d.).